2-Bromo-N-ethyl-5-nitro-benzamide is an organic compound characterized by its molecular formula and a molecular weight of approximately 273.09 g/mol. This compound features a bromo substituent, an ethyl amine group, and a nitro group attached to a benzamide structure. It is classified under the category of brominated aromatic compounds and nitro compounds, which are significant in various chemical syntheses and biological applications.
The synthesis of 2-Bromo-N-ethyl-5-nitro-benzamide typically involves the bromination of N-ethyl-5-nitro-benzamide. The process can be outlined as follows:
The molecular structure of 2-Bromo-N-ethyl-5-nitro-benzamide can be represented as follows:
InChI=1S/C9H10BrN2O3/c1-2-11-9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)BHIIECOOMQPQDV-UHFFFAOYSA-NThis structural information indicates that the compound has specific steric and electronic properties due to the arrangement of its substituents.
2-Bromo-N-ethyl-5-nitro-benzamide is involved in several notable chemical reactions:
These reactions highlight the versatility of 2-Bromo-N-ethyl-5-nitro-benzamide in organic synthesis.
The mechanism of action for 2-Bromo-N-ethyl-5-nitro-benzamide often involves its interaction with biological targets such as enzymes or receptors. The presence of both the nitro and bromo groups allows for potential interactions through electrophilic attack or hydrogen bonding with nucleophilic sites on biomolecules.
2-Bromo-N-ethyl-5-nitro-benzamide has several scientific uses:
This compound's diverse applications underscore its significance in both academic research and industrial processes.
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: